Myeloperoxidase (MPO) Inhibition Potency: Propoxy Exhibits an 11-Fold Higher IC50 than Ethoxy in a Matched Human PMN Leukocyte Assay
2-(2-Propoxyethyl)pyridine inhibits human MPO with an IC50 of 290 nM, whereas the ethoxy analog (2-(2-ethoxyethyl)pyridine) achieves an IC50 of 26 nM in a matched assay using human PMN leukocyte MPO and H₂O₂ as substrate with a 10-minute preincubation [1][2]. This 11.2-fold difference in potency is measured under identical experimental conditions, establishing that the n-propoxy chain confers a substantial reduction in MPO inhibitory activity relative to the ethoxy comparator.
| Evidence Dimension | Myeloperoxidase (MPO) inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 290 nM |
| Comparator Or Baseline | 2-(2-Ethoxyethyl)pyridine; IC50 = 26 nM |
| Quantified Difference | 11.2-fold higher IC50 (lower potency) for the propoxy analog |
| Conditions | Inhibition of human PMN leukocyte MPO peroxidation activity using H₂O₂ as substrate; 10 min preincubation followed by H₂O₂ addition (ChEMBL-assigned assay ID, curated from Bristol-Myers Squibb data) |
Why This Matters
If a screening campaign aims to identify MPO inhibitors with a defined potency window—for example, to avoid excessive MPO suppression while retaining anti-inflammatory activity—the propoxy analog offers a meaningfully different IC50 that cannot be replicated by the ethoxy compound at equivalent concentrations.
- [1] BindingDB. BDBM50507398 (CHEMBL4465879). IC50 = 290 nM for inhibition of human PMN leukocyte MPO peroxidation activity. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507398 (accessed 2024). View Source
- [2] BindingDB. BDBM50507380 (CHEMBL4547081). IC50 = 26 nM for inhibition of human PMN leukocyte MPO peroxidation activity. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50507380 (accessed 2024). View Source
